
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione, also known as DPPD, is a chemical compound that has been widely studied for its antioxidant properties. It is commonly used as a food preservative, as well as in the rubber and petroleum industries. In recent years, there has been growing interest in the potential health benefits of DPPD, particularly in the field of scientific research.
Mécanisme D'action
The mechanism of action of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione is complex and not yet fully understood. It is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage and inflammation. 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has also been shown to activate certain antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Studies have shown that 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types, including neurons, endothelial cells, and macrophages. It has also been shown to have a protective effect against DNA damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione for lab experiments is its high stability and solubility, which make it easy to work with. It is also relatively inexpensive and widely available. However, one limitation of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione. One area of interest is its potential use as a therapeutic agent for diseases associated with oxidative stress and inflammation. Another area of interest is its potential use as a food preservative, due to its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione and its potential applications in a variety of fields.
Méthodes De Synthèse
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including oxidation of 2,5-dimethylphenylenediamine and cyclization of N,N'-bis(2,5-dimethylphenyl)urea. One of the most common methods of synthesis involves the reaction of 2,5-dimethylphenylenediamine with phthalic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has been extensively studied for its antioxidant properties, which make it a promising candidate for a wide range of applications in the field of scientific research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1,4-bis(2,5-dimethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-5-7-15(3)17(9-13)21-11-20(24)22(12-19(21)23)18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHSMMNFLDUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(=O)N(CC2=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,5-dimethylphenyl)-2,5-piperazinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

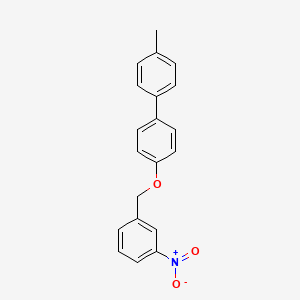
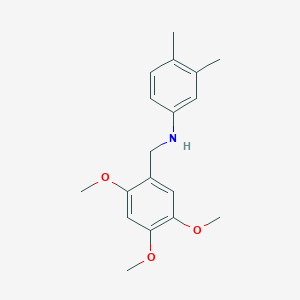
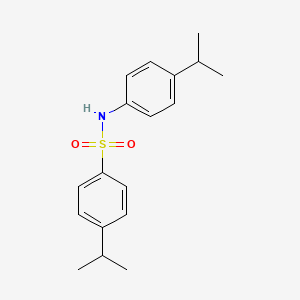

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
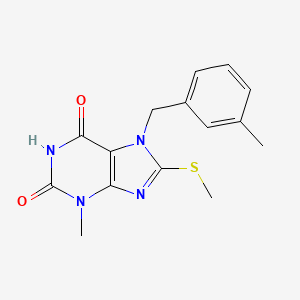
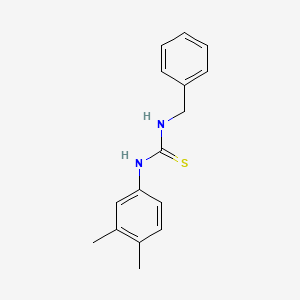
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)